molecular formula C22H23N5O5S2 B2891513 (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate CAS No. 1037751-41-9

(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate

Cat. No. B2891513
CAS RN: 1037751-41-9
M. Wt: 501.58
InChI Key: NIEVXUREFZYKBX-PTNGSMBKSA-N
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Description

(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

The structural complexity of this compound, particularly the presence of thiazolidine and pyrido[1,2-a]pyrimidin-2-yl groups, may offer antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Anticancer Activities

Compounds with indole moieties have been found to possess anti-inflammatory and anticancer activities . The thioxothiazolidin group within the compound could be explored for its potential to inhibit cancer cell growth and inflammation, making it a candidate for cancer therapy research and the development of new anti-inflammatory drugs.

Antimicrobial and Antitubercular Applications

The indole scaffold is known for its antimicrobial properties, including activity against tuberculosis-causing bacteria . By extension, the compound could be valuable in the synthesis of new antimicrobial agents, particularly those targeting drug-resistant strains of bacteria.

Antidiabetic Potential

Indole derivatives have shown promise in antidiabetic drug development . The compound’s unique structure might interact with biological targets involved in glucose metabolism, offering a new avenue for antidiabetic medication research.

Antimalarial Activity

The presence of a piperazine ring in the compound’s structure is noteworthy, as piperazine derivatives have been explored for their antimalarial properties . This suggests potential applications in the development of novel antimalarial drugs.

properties

IUPAC Name

methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h4-6,9,11,14H,3,7-8,10,12H2,1-2H3,(H,23,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVXUREFZYKBX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate

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